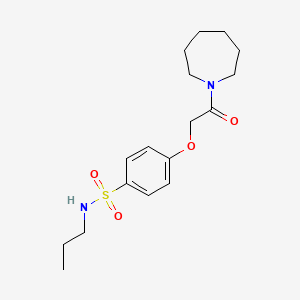
4-(2-(azepan-1-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(azepan-1-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide, also known as APB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. APB belongs to the class of sulfonamide compounds and has a unique chemical structure that makes it a promising candidate for further investigation.
Wirkmechanismus
4-(2-(azepan-1-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide exerts its anti-cancer effects by selectively inhibiting CAIX, which is involved in the regulation of pH in cancer cells. By inhibiting CAIX, 4-(2-(azepan-1-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide disrupts the pH balance in cancer cells, leading to their death. Additionally, 4-(2-(azepan-1-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells, further contributing to its anti-cancer effects.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, 4-(2-(azepan-1-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of the enzyme carbonic anhydrase II (CAII), which is involved in the regulation of acid-base balance in the body. This may have implications for the treatment of conditions such as glaucoma and epilepsy, which are associated with altered acid-base balance.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-(2-(azepan-1-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide for lab experiments is its selectivity for CAIX, which makes it a useful tool for studying the role of this enzyme in cancer biology. Additionally, its unique chemical structure makes it a promising candidate for the development of new cancer therapies. However, one limitation of 4-(2-(azepan-1-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-(2-(azepan-1-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide. One area of interest is the development of new cancer therapies based on 4-(2-(azepan-1-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide or related compounds. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 4-(2-(azepan-1-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide, which may have implications for the treatment of other diseases. Finally, the synthesis of new analogs of 4-(2-(azepan-1-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide may lead to the discovery of even more potent and selective CAIX inhibitors.
Synthesemethoden
The synthesis of 4-(2-(azepan-1-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide involves a multi-step process that starts with the reaction of 4-chlorobenzenesulfonyl chloride with N-propylazepan-1-amine to form 4-(azepan-1-yl)benzenesulfonyl chloride. This intermediate product is then reacted with ethyl 2-oxo-2-(2-oxoethyl)acetate to produce the final product, 4-(2-(azepan-1-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
4-(2-(azepan-1-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide has been studied extensively for its potential therapeutic applications in various fields of medicine. One of the major areas of research has been its use as a selective inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells. 4-(2-(azepan-1-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
4-[2-(azepan-1-yl)-2-oxoethoxy]-N-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-2-11-18-24(21,22)16-9-7-15(8-10-16)23-14-17(20)19-12-5-3-4-6-13-19/h7-10,18H,2-6,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZGTNVZMQDOLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

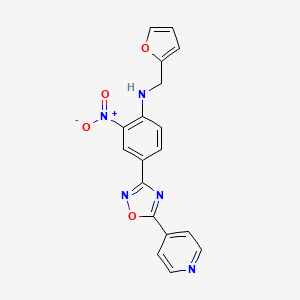
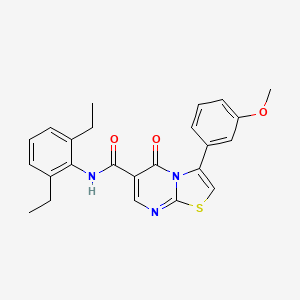
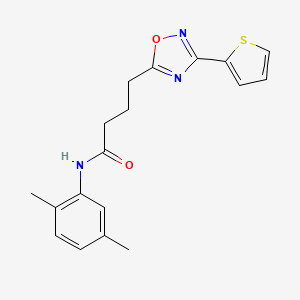

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7685884.png)
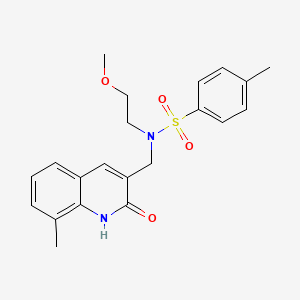
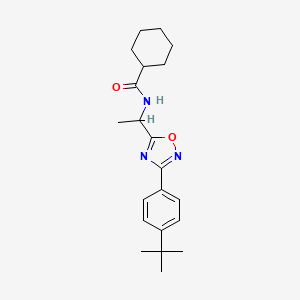
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7685899.png)
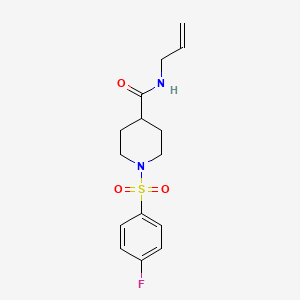

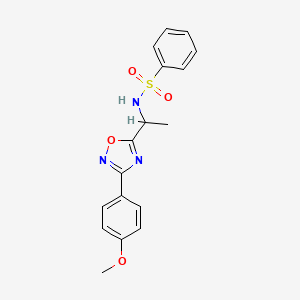
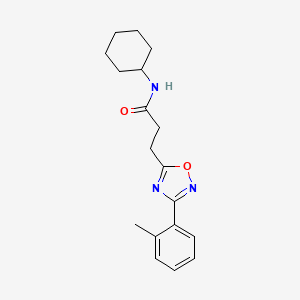

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxypropanamide](/img/structure/B7685947.png)